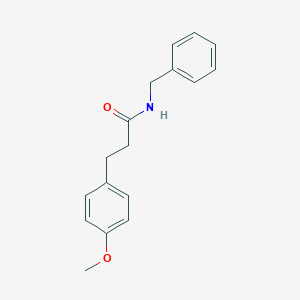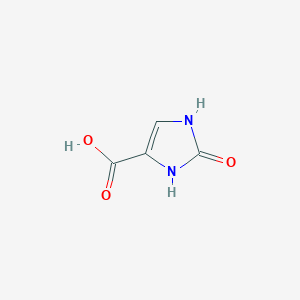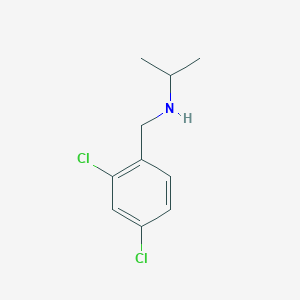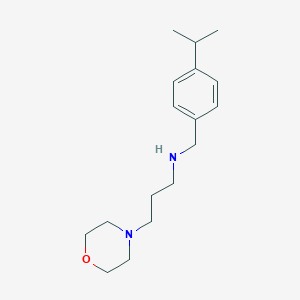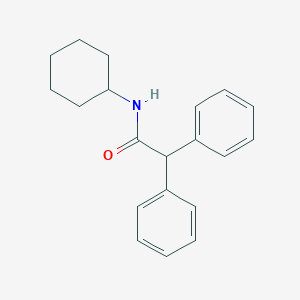
N-cyclohexyl-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2,2-diphenylacetamide, also known as CDDA, is a compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-cyclohexyl-2,2-diphenylacetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
N-cyclohexyl-2,2-diphenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. It also has anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-cyclohexyl-2,2-diphenylacetamide has also been shown to have anti-tumor effects, inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2,2-diphenylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in good yield. It has a wide range of potential applications in various fields of scientific research. However, there are also some limitations to its use. N-cyclohexyl-2,2-diphenylacetamide is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. It also has a low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2,2-diphenylacetamide. One area of research is the development of new synthetic routes to improve the yield and purity of the compound. Another area of research is the investigation of the potential applications of N-cyclohexyl-2,2-diphenylacetamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-cyclohexyl-2,2-diphenylacetamide as a modulator of the immune system and in the treatment of cancer warrants further investigation.
Synthesemethoden
N-cyclohexyl-2,2-diphenylacetamide can be synthesized by reacting cyclohexylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2,2-diphenylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It also has potential as a neuroprotective agent and as a modulator of the immune system. N-cyclohexyl-2,2-diphenylacetamide has been used in research on the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
24932-56-7 |
|---|---|
Produktname |
N-cyclohexyl-2,2-diphenylacetamide |
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H23NO/c22-20(21-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-19H,3,8-9,14-15H2,(H,21,22) |
InChI-Schlüssel |
VADSUZLYRLYRDW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
24932-56-7 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



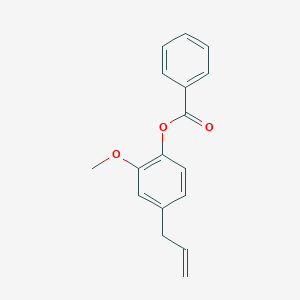
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
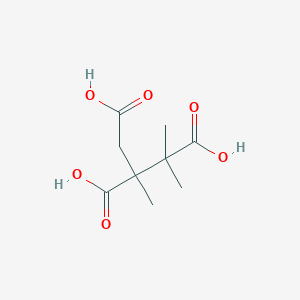
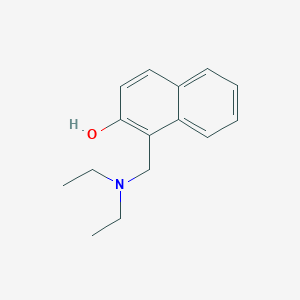
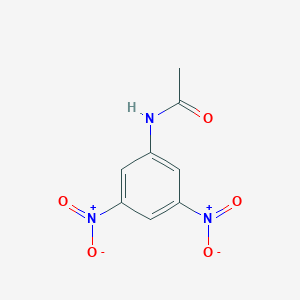
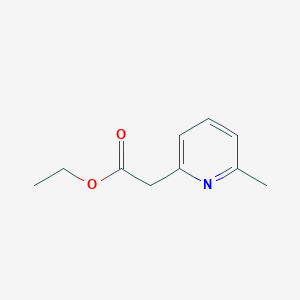
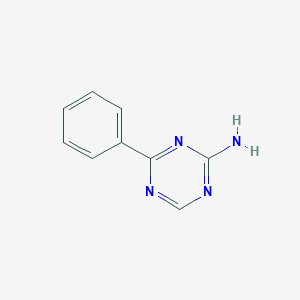
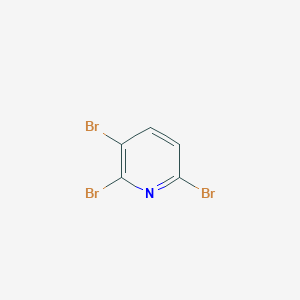
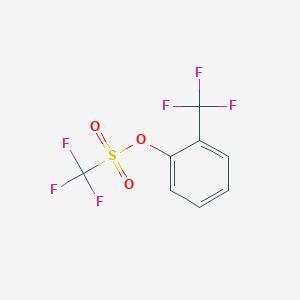
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)
